7-Methoxyfuro[3,2-b]pyridine
Overview
Description
7-Methoxyfuro[3,2-b]pyridine is a heterocyclic organic compound with the molecular formula C₈H₇NO₂ It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group attached to the seventh position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyridine derivative with a furan derivative in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyfuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuro[3,2-b]pyridine derivatives.
Substitution: Formation of halogenated or alkylated furo[3,2-b]pyridine derivatives.
Scientific Research Applications
7-Methoxyfuro[3,2-b]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyfuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the fused ring system allow the compound to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 6-Bromo-7-methoxyfuro[3,2-c]pyridine
- 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides
Comparison: 7-Methoxyfuro[3,2-b]pyridine is unique due to its specific ring fusion and the position of the methoxy group Compared to 6-Bromo-7-methoxyfuro[3,2-c]pyridine, it lacks the bromine atom, which can significantly alter its reactivity and biological activity
Biological Activity
7-Methoxyfuro[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furo-pyridine framework that contributes to its diverse biological activities. The methoxy group at position 7 enhances its lipophilicity and may influence its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.4 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest at G1 phase |
2. Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, this compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin.
Treatment | Paw Edema Reduction (%) | Comparison Drug |
---|---|---|
This compound | 65% | Indomethacin (70%) |
3. Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The compound showed promising results against Staphylococcus aureus and Escherichia coli in agar diffusion assays.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 13 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Inhibition of Pro-inflammatory Cytokines : Suppression of TNF-α and IL-6 production in inflammatory models.
- Disruption of Bacterial Cell Membranes : Potential interference with bacterial membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A study published in Nature evaluated the anticancer properties of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and cytotoxicity levels against Caco2 and HepG2 cells. The study concluded that the methoxy group significantly enhances anticancer activity through improved bioavailability and receptor binding affinity .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups .
Properties
IUPAC Name |
7-methoxyfuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-9-6-3-5-11-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQVBGKQKAGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308969 | |
Record name | 7-Methoxyfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182691-78-7 | |
Record name | 7-Methoxyfuro[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182691-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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